![molecular formula C12H15Cl2N3 B1377400 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride CAS No. 1428030-52-7](/img/structure/B1377400.png)
4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride
Descripción general
Descripción
4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride (4-THPP-DHC) is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in water and alcohols. The compound was first synthesized by the Japanese researcher K.A. Tanaka in 1966, and has since been studied for its various biochemical and physiological effects. 4-THPP-DHC is a versatile compound that has been used in numerous laboratory experiments and has been found to have a variety of potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthetic Methodologies
A novel one-pot, four-component synthesis approach for pyridines and tetrahydroquinolines highlights the central role of the pyridyl core in various chemical syntheses, underscoring its importance in pharmaceutical chemistry and as a ligand in supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002). Additionally, efficient synthesis strategies have been developed for 4-substituted 7-azaindole derivatives, demonstrating the versatility of the pyrrolo[2,3-b]pyridine core as a building block for generating diverse chemical entities (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Pharmaceutical Chemistry
Research on pyrrolo[2,3-b]pyridine derivatives has led to the discovery of new compounds with potential anticancer activities. Synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents is one such example, demonstrating the therapeutic relevance of these compounds (Redda & Gangapuram, 2007). The development of novel synthetic routes to 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines further illustrates the compound's utility in creating molecules with potential biological activity (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).
Material Science
The compound's application extends to material science, where it forms the basis for creating polymers with potential use in electronic devices. A study on deeply colored polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (IsoDPP) units in the main chain showcases the role of pyrrolopyridine derivatives in developing materials with unique optical properties (Welterlich, Charov, & Tieke, 2012).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these receptors, inhibiting their activity and resulting in changes in the downstream signaling pathways .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating various cellular processes, including cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
This characteristic is generally beneficial for bioavailability and could make it an appealing lead compound for subsequent optimization .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in the treatment of certain types of cancer.
Análisis Bioquímico
Biochemical Properties
4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . This compound acts as an inhibitor of these receptors, thereby modulating the downstream signaling pathways that are critical for cell proliferation, migration, and survival. The nature of these interactions involves binding to the receptor’s active site, leading to inhibition of its kinase activity and subsequent downstream effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells, thereby reducing their metastatic potential. Additionally, this compound influences cell signaling pathways such as the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are crucial for cell growth and survival . By modulating these pathways, it can alter gene expression and cellular metabolism, leading to reduced tumor growth and progression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with FGFRs. This binding inhibits the receptor’s kinase activity, preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts the activation of downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis. Additionally, this compound may also affect other molecular targets involved in cell cycle regulation and apoptosis, further contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of FGFR activity . Over extended periods, degradation products may form, potentially altering its efficacy and safety profile. Long-term studies in vitro and in vivo have demonstrated that continuous exposure to this compound can lead to sustained inhibition of tumor growth and reduced metastatic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on normal cell function and overall health. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with FGFRs. The inhibition of FGFR activity affects metabolic flux and metabolite levels within cells This compound may also interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. This compound is transported across cell membranes and distributed within various cellular compartments . Transporters and binding proteins may facilitate its uptake and localization, influencing its accumulation and activity. Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy. Research into the subcellular distribution of this compound is ongoing to better understand its mechanisms of action.
Propiedades
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c1-5-13-6-2-9(1)10-3-7-14-12-11(10)4-8-15-12;;/h1,3-4,7-8,13H,2,5-6H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSUUISMWULPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=C3C=CNC3=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



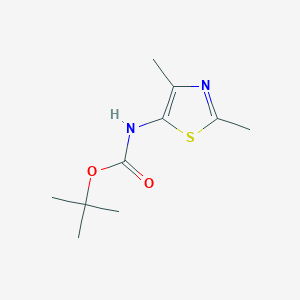
![[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride](/img/structure/B1377318.png)
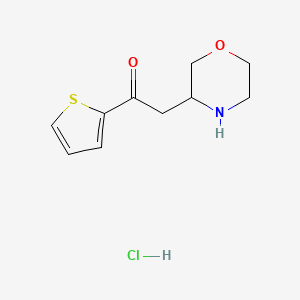
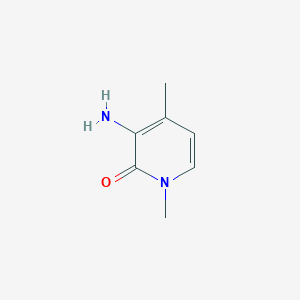

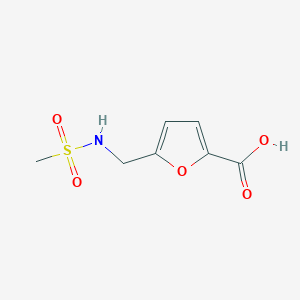
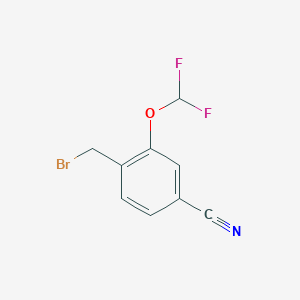
![1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1377328.png)

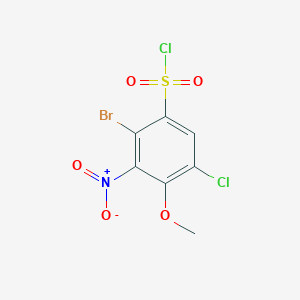


![2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1377335.png)
![1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1377338.png)